molecular formula C8H5ClF3NO3 B13119145 Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid

Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid

Cat. No.: B13119145
M. Wt: 255.58 g/mol
InChI Key: NGEOHGOVFYGAEJ-UHFFFAOYSA-N
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Description

Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid is a synthetic organic compound characterized by the presence of a hydroxyl group, a chloro group, and a trifluoromethyl group attached to a pyridyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloro-5-trifluoromethylpyridine.

    Hydroxylation: The pyridine derivative undergoes hydroxylation to introduce the hydroxyl group at the desired position.

    Acetic Acid Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

    3-chloro-5-trifluoromethylpyridine: Lacks the hydroxyl and acetic acid groups.

    Monohydroxyl-[3-chloro-5-methylpyridyl]acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness:

  • The presence of the trifluoromethyl group imparts unique electronic properties, making Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid distinct in terms of reactivity and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H5ClF3NO3

Molecular Weight

255.58 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C8H5ClF3NO3/c9-4-1-3(8(10,11)12)2-13-5(4)6(14)7(15)16/h1-2,6,14H,(H,15,16)

InChI Key

NGEOHGOVFYGAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(=O)O)O)C(F)(F)F

Origin of Product

United States

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